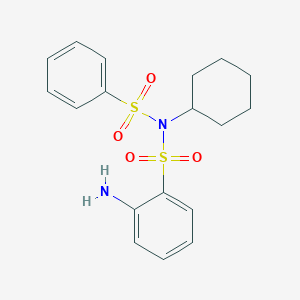![molecular formula C13H9N3O2S B8040197 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfanylamino group (-S-NH2) and a cyano group (-CN).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile typically involves the following steps:
Nitration: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group at the ortho position.
Sulfanylation: The nitroaniline derivative is then treated with a sulfanylation reagent to introduce the sulfanylamino group.
Cyanation: Finally, the sulfanylamino derivative is subjected to a cyanation reaction to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Aniline derivatives.
Substitution: Amide and imine derivatives.
科学的研究の応用
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for drug development.
Medicine: It may be used in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.
作用機序
The mechanism by which 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the cyano group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological processes and the development of therapeutic effects.
類似化合物との比較
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile is unique due to its combination of nitro, sulfanylamino, and cyano groups. Similar compounds include:
2-Nitroaniline: Lacks the sulfanylamino and cyano groups.
4-Nitroaniline: Nitro group at the para position.
2-Nitrophenol: Nitro group and hydroxyl group on the benzene ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
3-[(2-nitrophenyl)sulfanylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-9-10-4-3-5-11(8-10)15-19-13-7-2-1-6-12(13)16(17)18/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACUKDVBGGZPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)
![N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide](/img/structure/B8040150.png)
![N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide](/img/structure/B8040156.png)
![phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate](/img/structure/B8040158.png)
![N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide](/img/structure/B8040172.png)
![4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
![N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide](/img/structure/B8040184.png)
![N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide](/img/structure/B8040188.png)



![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)
